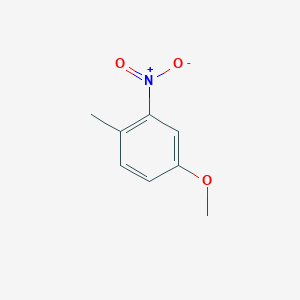

4-Methyl-3-nitroanisole

Overview

Description

4-Methyl-3-nitroanisole (4-MNA) is an organic compound with a distinctive malty aroma, often used in the food industry as a flavoring agent. It is also used in the laboratory for a variety of purposes, including its use as a reagent in organic synthesis, as a reference compound for analytical methods, and as a model compound for studying the biological effects of nitroaromatics.

Scientific Research Applications

Electric Field Experiments : 4-nitroanisole, due to its large dipole moment, is a potential candidate for experiments involving deceleration using static electric fields or electromagnetic radiation (Graneek, Pérez, & Schnell, 2017).

Photosubstitution Reactions : Methyl substituted derivatives of p- and o-nitroanisole demonstrate electronic and steric effects in photosubstitution reactions, particularly impacting the nitro group replacement reaction (Sawaura & Mukai, 1981).

Supercritical Carbon Dioxide Applications : The hydrogenation of nitro compounds in supercritical carbon dioxide, with a supported platinum catalyst, leads to higher selectivity for amino products. This makes it an ideal medium for the production of amino compounds (Zhao et al., 2004).

Regioselective Photoreactions : 4-nitroanisole reacts with n-hexylamine and ethyl glycinate to produce regioselective methoxy and nitro group photosubstitutions. This occurs through a S_N 2_3 Ar * reaction (Cantos, Marquet, & Moreno-Mañas, 1989).

Surface-Enhanced Raman Spectroscopy (SERS) : The adsorption of 4-nitroanisole on silver colloidal nanoparticles can alter its electronic structure, potentially changing its role as a push-pull chromophore (Muniz-Miranda, 2013).

Anaerobic Reduction : Anaerobic reduction of 4-nitroanisole can produce the azo dimer 4,4'-dimethoxyazobenzene, leading to potentially more toxic products than the original nitroaromatic compound (Kadoya et al., 2018).

Photoreaction with Cyanate Ion : The photoreaction of 4-nitroanisole with cyanate ion yields 2-cyano-4-nitroanisole, a reaction sensitive to oxygen, with higher yields in nitrogen-purged solutions (Hartsuiker, Vries, Cornelisse, & Havinga, 1971).

Cytochrome P450 Substrate : Cyp2A6 and CYP2E1 are involved in the O-demethylation of 4-nitroanisole in human liver microsomes, suggesting that 4-nitroanisole is not a general cytochrome P450 substrate (Jones, Tyman, & Smith, 1997).

Safety and Hazards

Mechanism of Action

Target of Action

It has been used as a starting material for the synthesis of 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors . Acetylcholinesterase is a key enzyme involved in nerve signal transmission, and its inhibition can lead to an accumulation of acetylcholine, affecting nerve signal transmission.

Mode of Action

Its derivatives, the 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors, likely work by inhibiting the action of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft and thus enhancing cholinergic transmission .

Biochemical Pathways

Its derivatives, the 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors, would affect the cholinergic pathway by inhibiting acetylcholinesterase .

Result of Action

Its derivatives, the 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors, would likely result in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Analysis

Biochemical Properties

It is known that the compound is soluble in chloroform

Molecular Mechanism

It is known that the compound undergoes a nitration reaction, which is a type of electrophilic aromatic substitution

Temporal Effects in Laboratory Settings

It is known that the compound is stable at -20°C

Metabolic Pathways

It is known that nitro compounds can be involved in various metabolic pathways, including the tryptophan-kynurenine pathway

properties

IUPAC Name |

4-methoxy-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBORNNNGTJSTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169907 | |

| Record name | 4-Methyl-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17484-36-5 | |

| Record name | 4-Methoxy-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17484-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017484365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

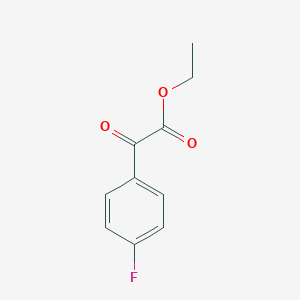

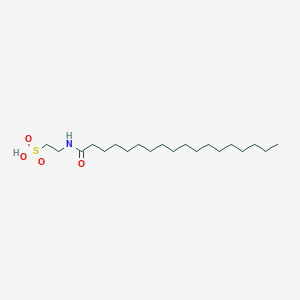

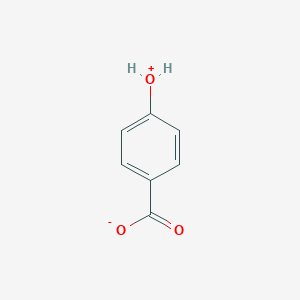

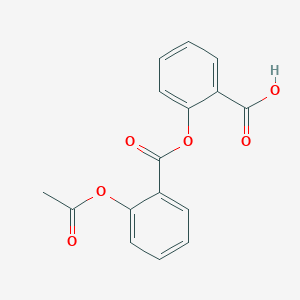

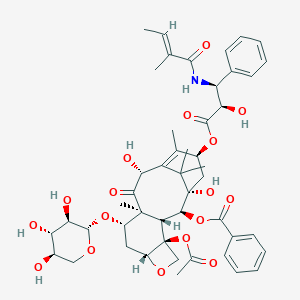

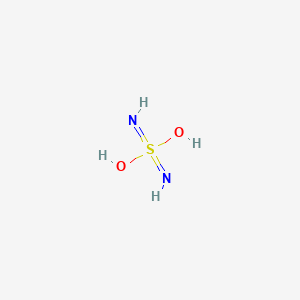

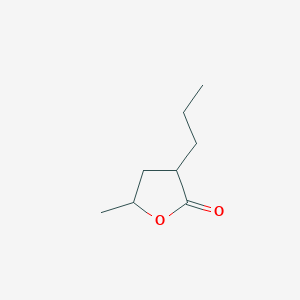

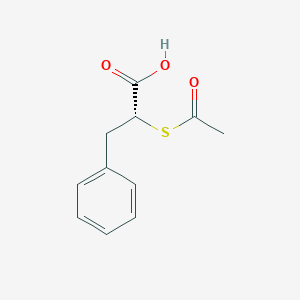

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-methyl-3-nitroanisole in the synthesis of the AChE inhibitors discussed in the research paper?

A1: this compound serves as the crucial starting point in the multi-step synthesis of two fluorine-substituted AChE inhibitors, namely the 4-fluoro and 2-fluoro derivatives of CP-118,954. [] The research paper outlines an 11-step synthetic route beginning with this compound to arrive at these target compounds. [] This highlights the importance of this specific anisole derivative as a building block for creating potentially valuable AChE inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)